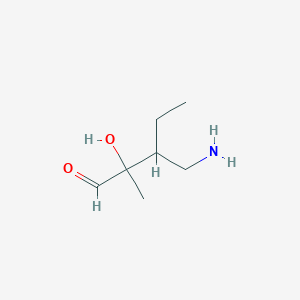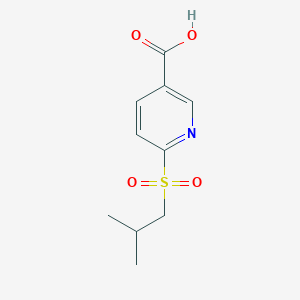
6-(Isobutylsulfonyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylpropanesulfonyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C10H13NO4S. This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2-methylpropanesulfonyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpropanesulfonyl)pyridine-3-carboxylic acid typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of 3-carboxypyridine with 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
6-(2-Methylpropanesulfonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides.
科学的研究の応用
6-(2-Methylpropanesulfonyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(2-Methylpropanesulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Methoxy-pyridine-3-carboxylic acid: Similar in structure but with a methoxy group instead of a sulfonyl group.
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid: Contains a trifluoromethyl group instead of a 2-methylpropanesulfonyl group.
Uniqueness
6-(2-Methylpropanesulfonyl)pyridine-3-carboxylic acid is unique due to the presence of the 2-methylpropanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other pyridine carboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
6-(2-methylpropylsulfonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)6-16(14,15)9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChIキー |
JZTYTOGUVQXGRL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

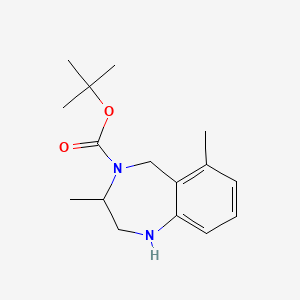
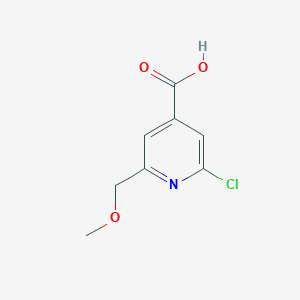

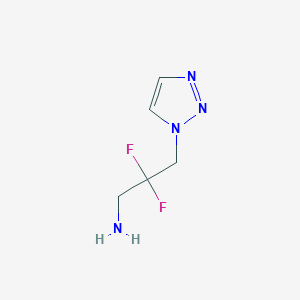

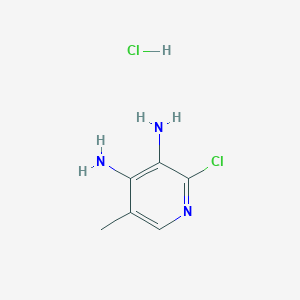
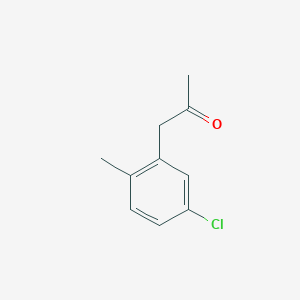
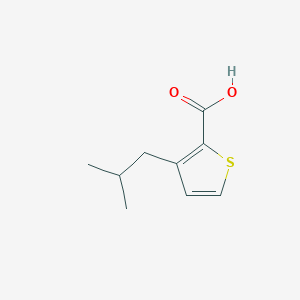


![[2-(Difluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B13156645.png)
